molecular formula C9H7N3O2 B12520781 4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 663153-56-8

4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12520781
CAS No.: 663153-56-8
M. Wt: 189.17 g/mol
InChI Key: UPBGMMULPWNRQQ-UHFFFAOYSA-N
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Description

4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family Pyrazolones are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by nitrosation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring. For example, the condensation reaction can be carried out in the presence of sodium acetate in acetic acid, followed by nitrosation using nitrous acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-nitro-5-phenyl-2,4-dihydro-3H-pyrazol-3-one.

    Reduction: Formation of 4-amino-5-phenyl-2,4-dihydro-3H-pyrazol-3-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interact with DNA to exert its biological effects. The nitroso group is particularly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to its pharmacological activity .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but lacks the nitroso group.

    4-Hydroxy-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: Contains a hydroxy group instead of a nitroso group.

    4-Amino-5-phenyl-2,4-dihydro-3H-pyrazol-3-one: Contains an amino group instead of a nitroso group.

Uniqueness

The presence of the nitroso group in 4-Nitroso-5-phenyl-2,4-dihydro-3H-pyrazol-3-one imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where the nitroso functionality is crucial .

Properties

CAS No.

663153-56-8

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

4-nitroso-3-phenyl-1,4-dihydropyrazol-5-one

InChI

InChI=1S/C9H7N3O2/c13-9-8(12-14)7(10-11-9)6-4-2-1-3-5-6/h1-5,8H,(H,11,13)

InChI Key

UPBGMMULPWNRQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C2N=O

Origin of Product

United States

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